J 104129 fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

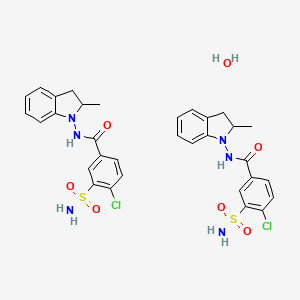

J 104129 fumarate is a potent M3 muscarinic receptor antagonist . It displays 120-fold selectivity over M2 receptors . The Ki values are 4.2, 19, and 490 nM for human M3, M1, and M2 receptors respectively . It has the potential for the research of obstructive airway disease .

Synthesis Analysis

The synthesis of J 104129 fumarate is stereoselective .Molecular Structure Analysis

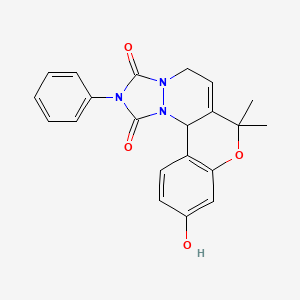

The molecular formula of J 104129 fumarate is C28H40N2O6 . Its molecular weight is 500.63 . The SMILES string representation isO=C(O)/C=C/C(O)=O.CC(C)=CCCN(CC1)CCC1NC(C@(O)C3=CC=CC=C3)=O . Chemical Reactions Analysis

J 104129 fumarate antagonizes ACh-induced bronchoconstriction .Physical And Chemical Properties Analysis

J 104129 fumarate is a white to beige powder . It is soluble to 20 mg/mL in DMSO and to 50 mM in ethanol . It should be stored at +4°C .Applications De Recherche Scientifique

Muscarinic M3 Receptor Antagonist

J 104129 fumarate is a potent M3 muscarinic receptor antagonist . It displays a significant selectivity for M3 over M2 receptors, with Ki values of 4.2 nM for M3 receptors compared to a Ki of 490 nM for M2 receptors . This makes it a valuable tool in research involving the muscarinic acetylcholine receptor family.

Bronchodilator Activity

J 104129 fumarate has shown potent bronchodilator activity in animal studies . It can antagonize acetylcholine-induced bronchoconstriction , making it potentially useful in the research of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Selectivity for Human M3, M1, and M2 Receptors

The compound displays 120-fold selectivity over M2 receptors, with Ki values of 4.2, 19, and 490 nM for human M3, M1, and M2 receptors respectively . This selectivity can be beneficial in studies focusing on the different subtypes of muscarinic acetylcholine receptors.

Inhibition of Acetylcholine-Induced Bradycardia

J 104129 fumarate exhibits >250-fold bronchial selectivity. It inhibits acetylcholine-induced bronchoconstriction but not acetylcholine-induced bradycardia . This makes it a useful tool in cardiovascular research, particularly in studies related to heart rate regulation.

Research of Obstructive Airway Disease

Due to its bronchodilator activity and selectivity for M3 receptors, J 104129 fumarate has potential for research in obstructive airway diseases . It could be used in studies investigating new therapeutic strategies for conditions such as asthma and COPD.

Investigation of Muscarinic Acetylcholine Receptor Function

Given its selectivity and antagonist activity, J 104129 fumarate can be used in broader research contexts to investigate the function of muscarinic acetylcholine receptors . This could include studies on neurotransmission, smooth muscle contraction, and other physiological processes regulated by these receptors.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCQUCITPHOUAC-DSSYAJFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

J 104129 fumarate | |

Q & A

Q1: How does J 104129 fumarate contribute to understanding the cardiovascular effects of acetylcholine in the prelimbic cortex?

A: J 104129 fumarate is a selective antagonist of the M3 muscarinic receptor subtype []. In the study, microinjecting acetylcholine into the prelimbic cortex of rats caused a decrease in mean arterial pressure (MAP) and an increase in heart rate (HR). Pretreating the prelimbic cortex with J 104129 fumarate completely blocked these cardiovascular responses []. This finding suggests that the depressor and tachycardic effects of acetylcholine in the prelimbic cortex are mediated specifically through the M3 muscarinic receptor subtype. By using J 104129 fumarate, the researchers were able to pinpoint the specific receptor subtype responsible for these cardiovascular effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)

![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)

![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)

![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)